

# Technical Guide: Physicochemical Properties of Methyl 4-amino-2-chlorobenzoate

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Compound of Interest

Methyl 4-(2-aminoethoxy)-2chlorobenzoate

Cat. No.:

B1404309

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Disclaimer: Initial searches for "**Methyl 4-(2-aminoethoxy)-2-chlorobenzoate**" did not yield specific data. This guide pertains to the closely related compound, Methyl 4-amino-2-chlorobenzoate (CAS No: 46004-37-9), which is believed to be the intended subject of this inquiry.

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-amino-2-chlorobenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's key physicochemical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its synthesis.

## **Core Physical and Chemical Properties**

Methyl 4-amino-2-chlorobenzoate is a halogenated aromatic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules.[1] At room temperature, it typically presents as a white to off-white crystalline solid.[1]

The following table summarizes the key quantitative physical and chemical properties of Methyl 4-amino-2-chlorobenzoate.



Property	Value	Source(s)
Molecular Formula	C8H8CINO2	[2]
Molecular Weight	185.61 g/mol	[2]
Melting Point	112-114 °C	[3][4]
Boiling Point (Predicted)	334.2 ± 22.0 °C	[3]
Density (Predicted)	1.311 ± 0.06 g/cm <sup>3</sup>	[3]
Appearance	White to off-white powder or crystal	[5]
pKa (Predicted)	1.41 ± 0.10	
Purity	>98.0% (GC)	[5]

## **Experimental Protocols**

This section details generalized experimental methodologies for the determination of key physical properties of solid organic compounds like Methyl 4-amino-2-chlorobenzoate.

Methyl 4-amino-2-chlorobenzoate is typically synthesized via the Fischer esterification of 4-amino-2-chlorobenzoic acid with methanol, using a strong acid catalyst such as concentrated sulfuric acid.[1] This reaction is generally carried out under reflux to drive the equilibrium towards the formation of the ester.[1]

#### Materials:

- 4-amino-2-chlorobenzoic acid
- Methanol (excess)
- Concentrated Sulfuric Acid (catalyst)
- 5% Sodium Bicarbonate solution
- Distilled water



- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stirring apparatus
- Filtration apparatus (e.g., Büchner funnel)
- Beakers and other standard laboratory glassware

#### Procedure:

- In a round-bottom flask, dissolve 4-amino-2-chlorobenzoic acid in an excess of methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- Attach a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The
  progress of the reaction can be monitored by thin-layer chromatography.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Slowly add 5% sodium bicarbonate solution to neutralize the acidic catalyst. The product will
  precipitate out of the solution.
- Continue adding the bicarbonate solution until the evolution of gas ceases, indicating that the acid has been fully neutralized.
- Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the solid with cold distilled water to remove any remaining salts.
- Dry the purified Methyl 4-amino-2-chlorobenzoate, for example, by placing it in a desiccator or a low-temperature oven.

The melting point of a crystalline solid can be determined using a melting point apparatus, such as a Mel-Temp or a Thiele tube setup.[6][7]



#### Materials:

- Dry, powdered sample of Methyl 4-amino-2-chlorobenzoate
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or Thiele tube with heating oil)
- Thermometer

#### Procedure:

- Introduce a small amount of the finely powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of 1-2 mm.[8]
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
- Then, reduce the heating rate to about 2 °C per minute to allow for accurate temperature reading.[6]
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[8] A pure compound will typically have a sharp melting range of 0.5-1.0 °C.[6]

The boiling point can be determined using a micro-boiling point or distillation method.[9] The capillary method using a Thiele tube is a common micro-scale technique.[10][11]

#### Materials:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer



- Thiele tube or other heating apparatus (e.g., aluminum block)[12]
- Heating oil (if using a Thiele tube)

#### Procedure:

- Place a small amount of the liquid sample into a fusion tube.
- Invert a capillary tube (sealed end up) and place it into the fusion tube containing the sample.[12]
- Attach the fusion tube to a thermometer and place the assembly in a Thiele tube or an aluminum heating block.[12]
- Heat the apparatus slowly and evenly.[10]
- As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
- Note the temperature at which a continuous and rapid stream of bubbles emerges. This is the boiling point, where the vapor pressure of the liquid equals the atmospheric pressure.[11]

The solubility of an organic compound is tested in a range of solvents to determine its polarity and the presence of acidic or basic functional groups.[13][14]

#### Materials:

- Sample of Methyl 4-amino-2-chlorobenzoate
- Small test tubes
- A range of solvents:
  - Water
  - Diethyl ether
  - 5% Sodium Hydroxide (NaOH) solution
  - 5% Sodium Bicarbonate (NaHCO₃) solution



- 5% Hydrochloric Acid (HCl) solution
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)

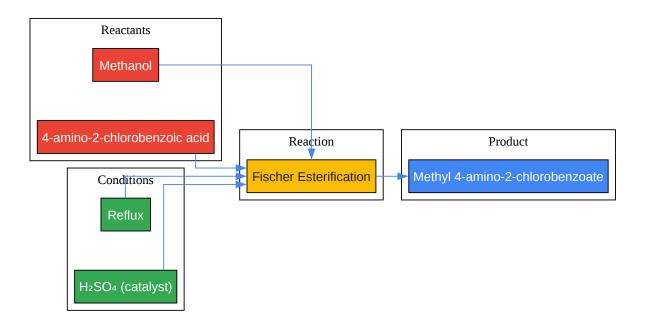
#### Procedure:

- Place approximately 0.1 g of the solid sample into a small test tube.[13]
- Add 3 mL of the solvent in portions, shaking vigorously after each addition.[13]
- Observe whether the compound dissolves completely.
- A systematic approach is typically followed:
  - Start with water to determine polarity.
  - If insoluble in water, test solubility in 5% HCl to check for basic groups (like the amino group).
  - If insoluble in water, also test solubility in 5% NaOH and 5% NaHCO₃ to check for acidic groups.
  - For compounds insoluble in the aqueous solutions, solubility in a nonpolar solvent like diethyl ether can be tested.
  - Solubility in cold, concentrated sulfuric acid can indicate the presence of functional groups that can be protonated, such as alkenes, alkynes, alcohols, ethers, esters, and ketones.

## **Workflow and Pathway Visualizations**

The following diagrams illustrate key processes related to Methyl 4-amino-2-chlorobenzoate.

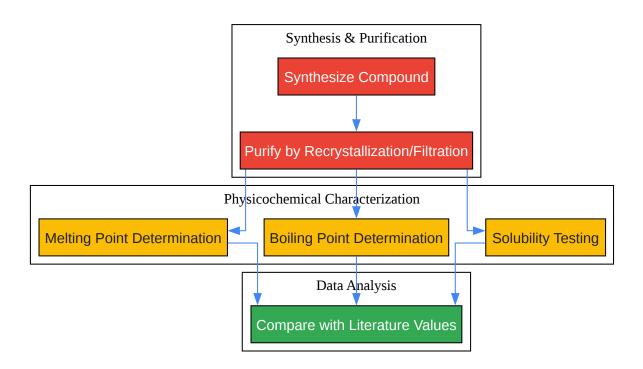




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Caption: Synthesis workflow for Methyl 4-amino-2-chlorobenzoate.





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Caption: Experimental workflow for property determination.

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